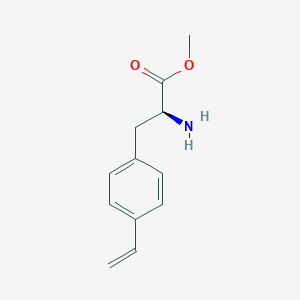![molecular formula C12H9N3O B2894593 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine CAS No. 154851-84-0](/img/structure/B2894593.png)
2-(Pyridin-4-yl)benzo[d]oxazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, also known as PBO, is a synthetic compound with potential applications in various fields of research and industry. It is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves the use of 2-aminobenzoxazole scaffolds . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities .Molecular Structure Analysis
The molecular formula of this compound is C12H9N3O. Its molecular weight is 211.224. The InChI code is 1S/C12H9N3O/c13-9-3-4-11-10 (6-9)15-12 (16-11)8-2-1-5-14-7-8/h1-7H,13H2 .Applications De Recherche Scientifique
3D-QSAR Studies in Drug Design
3D-QSAR studies have been conducted on the chemical features of pyridine-2-amines like 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, particularly in the external region of c-Met active sites. These studies, utilizing docking and comparative molecular field analysis, help in understanding the inhibitory potency of such compounds and their role in drug design (Lee, Lee, Kim, & Chae, 2013).
Synthesis and Biological Potency
Biologically potent derivatives, like N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, have been synthesized using oxidative C–S bond formation strategies. Such compounds feature in various biological applications due to their metal-free approach and broad scope of substrates (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Microwave-Assisted Synthesis in Marine-Inspired Compounds
Innovative synthetic routes, like microwave-assisted synthesis, have been employed to create novel compounds inspired by marine topsentines and nortopsentines. This includes derivatives of benzo[d]oxazole-2-carboximidamides, indicating the versatility of such compounds in synthetic organic chemistry (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).
Inhibitors in Cardiovascular Disease Treatment
Derivatives of this compound have been identified as potent inhibitors of G-protein-coupled receptor kinases, specifically GRK-2 and -5, highlighting their potential in the treatment of cardiovascular diseases (Cho et al., 2013).
Corrosion Inhibition Studies
Compounds like benzylidene-pyridine-2-yl-amine have shown significant efficacy in inhibiting corrosion in metals, particularly in acidic environments. This application demonstrates the compound's utility in industrial and engineering contexts (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been reported to exhibit antiproliferative activity , suggesting that they may target cellular components involved in cell proliferation.
Mode of Action
It’s known that benzoxazole derivatives can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the reported antiproliferative activity of benzoxazole derivatives , it can be inferred that this compound may influence pathways related to cell proliferation and growth.
Result of Action
Benzoxazole derivatives have been reported to exhibit antiproliferative activity , suggesting that they may inhibit cell growth and proliferation.
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,3-benzoxazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEJXSRGFRIIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)

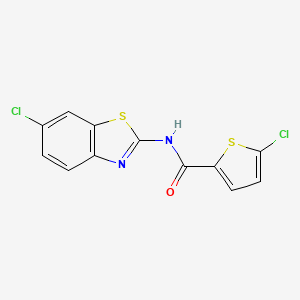
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
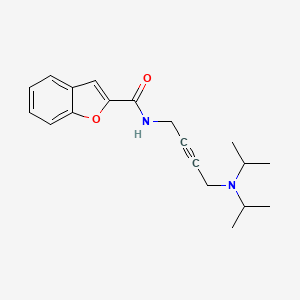
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
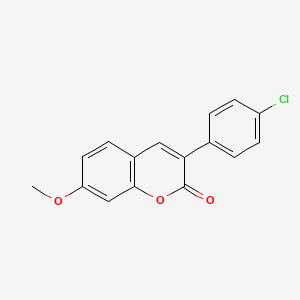
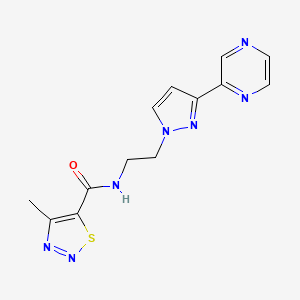
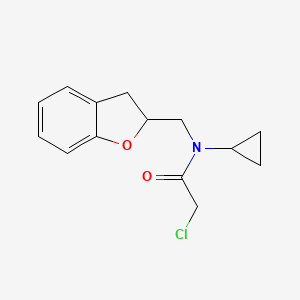
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)
